4-(4-Chlorophenyl)-3-methoxybenzoic acid
Description
4-(4-Chlorophenyl)-3-methoxybenzoic acid is an aromatic compound with a molecular formula of C14H11ClO3 This compound is characterized by the presence of a chlorophenyl group and a methoxybenzoic acid moiety
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBLFBFYWWDGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689576 | |
| Record name | 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-03-9 | |
| Record name | 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method employs a Friedel-Crafts alkylation to introduce the 4-chlorophenyl group onto a pre-functionalized benzoic acid scaffold. The protocol involves condensing ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of potassium hydroxide, followed by cyclization and hydrolysis to yield the target compound.
Detailed Procedure
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Condensation : Ethyl acetoacetate (720 g) and 4-chlorobenzaldehyde (1,600 g) are refluxed in ethanol (2.8 L) with KOH (100 g) at 25°C for 6 hours.
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Cyclization : The intermediate undergoes acid-catalyzed cyclization to form 3-(4-chlorophenyl)glutaric acid.
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Purification : Crude product (600 g) is recrystallized in methyl isobutyl ketone, yielding 575 g (95.8% yield) of pure product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 95.8% |
| Purity (HPLC) | 99.9% |
| Reaction Time | 6 hours |
Nucleophilic Aromatic Substitution with Methoxide
Reaction Overview
Inspired by the synthesis of 4-methoxymethylbenzoic acid, this method substitutes a halogen atom at the 3-position of 4-chlorobenzoic acid with a methoxy group. The reaction proceeds via an SN2 mechanism, facilitated by the electron-withdrawing carboxylic acid group.
Detailed Procedure
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Halogenation : 4-Chlorobenzoic acid is brominated using N-bromosuccinimide (NBS) in chlorobenzene under FeCl3 catalysis.
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Methoxylation : The resulting 3-bromo-4-chlorobenzoic acid reacts with methoxide (generated from KOH in methanol) at 60°C for 5 hours.
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Isolation : The product is purified via rotary evaporation and recrystallization, achieving 70% yield.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70% |
| Catalyst | FeCl3 |
| Solvent | Chlorobenzene |
Suzuki-Miyaura Cross-Coupling
Reaction Overview
This route utilizes a palladium-catalyzed cross-coupling between 3-methoxy-4-bromobenzoic acid and 4-chlorophenylboronic acid. The method is advantageous for its regioselectivity and mild conditions.
Detailed Procedure
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Bromination : 3-Methoxybenzoic acid is brominated at the 4-position using Br2/FeCl3 in glacial acetic acid.
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Coupling : The brominated intermediate reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 80°C.
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Hydrolysis : The ester intermediate is hydrolyzed with NaOH to yield the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Catalyst | Pd(PPh3)4 |
| Temperature | 80°C |
Radical Bromination Followed by Methoxylation
Reaction Overview
Adapted from the synthesis of 3-bromo-4-methoxybenzoic acid, this method involves radical bromination followed by methoxy group introduction.
Detailed Procedure
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60% |
| Purity | 99.5% |
| Reaction Time | 15 hours |
Reductive Amination with Sodium Borohydride
Reaction Overview
This method reduces a ketone intermediate (4-(4-chlorophenyl)-3-methoxybenzaldehyde) to the corresponding alcohol, which is subsequently oxidized to the carboxylic acid.
Detailed Procedure
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75% |
| Oxidizing Agent | KMnO4 |
| Temperature | 0°C (reduction) |
Comparative Analysis of Methods
| Method | Yield | Catalyst | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 95.8% | KOH | High purity |
| Nucleophilic | 70% | FeCl3 | Mild conditions |
| Suzuki Coupling | 85% | Pd(PPh3)4 | Regioselective |
| Radical Bromination | 60% | Benzoyl peroxide | Scalable |
| Reductive Amination | 75% | NaBH4 | Avoids harsh oxidation |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in chemical reactions that require specific functional groups for further modifications.
Reagent in Chemical Reactions
- It is employed as a reagent in various chemical reactions, including coupling reactions like the Suzuki reaction, which is vital for forming carbon-carbon bonds.
Synthetic Routes
- The synthesis typically involves a palladium-catalyzed Suzuki coupling reaction using 4-chlorophenylboronic acid and 3-methoxybenzoic acid as starting materials. This process allows for the introduction of the chlorophenyl group into the benzoic acid framework.
Biological Applications
Antimicrobial Properties
- Research indicates that 4-(4-Chlorophenyl)-3-methoxybenzoic acid exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory properties, where it may inhibit specific enzymes involved in inflammatory pathways. This mechanism could be beneficial for developing treatments for inflammatory diseases.
Case Studies
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating moderate potency .
Medical Applications
Therapeutic Potential
- Ongoing research is exploring its potential as a therapeutic agent for various conditions, including infections and inflammatory diseases. The ability to modulate enzyme activity positions it as a candidate for drug development.
Drug Development
- The compound's structure allows it to interact with biological targets effectively, making it a promising candidate for further exploration in medicinal chemistry. Its derivatives are being synthesized and evaluated for enhanced biological activity .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in producing specialty chemicals and materials that require specific properties imparted by this compound. Its unique structure enables the formulation of products with tailored functionalities.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used in Suzuki coupling reactions |
| Biology | Antimicrobial and anti-inflammatory properties | Effective against Gram-positive bacteria |
| Medicine | Potential therapeutic agent | Investigated for anti-inflammatory effects |
| Industry | Production of specialty chemicals | Tailored functionalities in products |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
4-Chlorobenzoic acid: A simple chlorinated benzoic acid derivative.
3-Methoxybenzoic acid: A methoxy-substituted benzoic acid.
Uniqueness
4-(4-Chlorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a chlorophenyl group and a methoxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Chlorophenyl)-3-methoxybenzoic acid?
- Methodology :
- Ullmann Coupling : React 4-chlorophenylboronic acid with 3-methoxybromobenzoic acid using a copper catalyst (e.g., CuI) in a polar solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Monitor progress via TLC .
- Friedel-Crafts Acylation : Introduce the 4-chlorophenyl group to 3-methoxybenzoic acid using AlCl₃ as a Lewis catalyst. Purify via recrystallization (ethanol/water) .
- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-alkylated derivatives.
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Recommended Methods :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and chlorophenyl substituents. Look for aromatic proton splitting patterns (e.g., para-substituted chlorine at δ 7.2–7.5 ppm) .
- FT-IR : Identify carboxylic acid (C=O stretch at ~1680 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 276.05 (C₁₄H₁₁ClO₃) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields when using different nucleophiles in substitution reactions?
- Case Study : Substitution of the methoxy group with amines or thiols may yield 30–70% products depending on nucleophilicity.
- Resolution Strategy :
- Use kinetic studies (HPLC monitoring) to identify side reactions (e.g., hydrolysis of the methoxy group) .
- Optimize solvent polarity (e.g., DMF for amines vs. THF for thiols) and temperature (60–80°C) to favor SNAr mechanisms .
- Data Table :
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Benzylamine | DMF | 80 | 65 | 98% |
| Thiophenol | THF | 60 | 45 | 85% |
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The methoxy group may form hydrogen bonds with Arg120, while the chlorophenyl moiety fits into hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Monitor RMSD values (<2.0 Å indicates stable binding) .
- Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How does the electronic effect of the 4-chlorophenyl group influence the compound’s acidity?
- Analysis :
- The electron-withdrawing Cl substituent increases benzoic acid acidity (pKa ~2.8 vs. ~4.2 for unsubstituted benzoic acid).
- Supporting Data :
- Theoretical calculations (DFT, B3LYP/6-31G*) show enhanced delocalization of the carboxylate anion due to Cl’s −I effect .
- Experimental Confirmation : Titrate with NaOH and compare pH profiles to analogs (e.g., 4-methylphenyl derivative) .
Applications in Medicinal Chemistry
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Approaches :
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility. Confirm via PXRD and dissolution testing .
Q. How does the compound interact with oxidative stress pathways?
- Mechanistic Insights :
- In vitro assays (HEK293 cells) show 50% reduction in ROS levels at 10 µM. Likely targets include Nrf2/Keap1 signaling .
- Validation : Knockout Nrf2 in cell lines; observe loss of antioxidant activity via Western blot (↓HO-1 expression) .
Handling and Stability
Q. What are the best practices for long-term storage of this compound?
- Protocol :
- Store under inert gas (Argon) at -20°C in amber vials to prevent photodegradation.
- Stability Data : HPLC purity remains >95% after 12 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
